PF-06424439 Mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Potent and Selective DGAT2 Inhibition

- PF-06424439 Mesylate exhibits potent inhibitory activity against DGAT2, with an IC50 (half maximal inhibitory concentration) value of 14 nM []. This indicates it can effectively block DGAT2 enzyme activity at very low concentrations.

- Studies reveal selectivity for DGAT2 over related enzymes like DGAT1, MGAT2, and MGAT3 []. This targeted inhibition makes it a valuable tool for researchers studying DGAT2's specific role in various biological processes.

Mechanism of Action

- PF-06424439 Mesylate acts as a slowly reversible, time-dependent inhibitor of DGAT2 []. This means it binds to the enzyme and inactivates it gradually over time, with the effect persisting for a longer duration.

- The inhibition is non-competitive with respect to the acyl-CoA substrate, suggesting it binds to a different site on the enzyme compared to the substrate binding pocket []. This allows for a more specific mode of action.

Applications in Studying Lipid Metabolism

- DGAT2 plays a crucial role in triglyceride synthesis. PF-06424439 Mesylate's ability to inhibit DGAT2 makes it a valuable tool for researchers investigating triglyceride metabolism and its regulation [, ].

- Studies have shown that PF-06424439 Mesylate can effectively reduce plasma triglyceride levels in dyslipidemic rodent models []. This suggests its potential for studying new therapeutic strategies for hypertriglyceridemia.

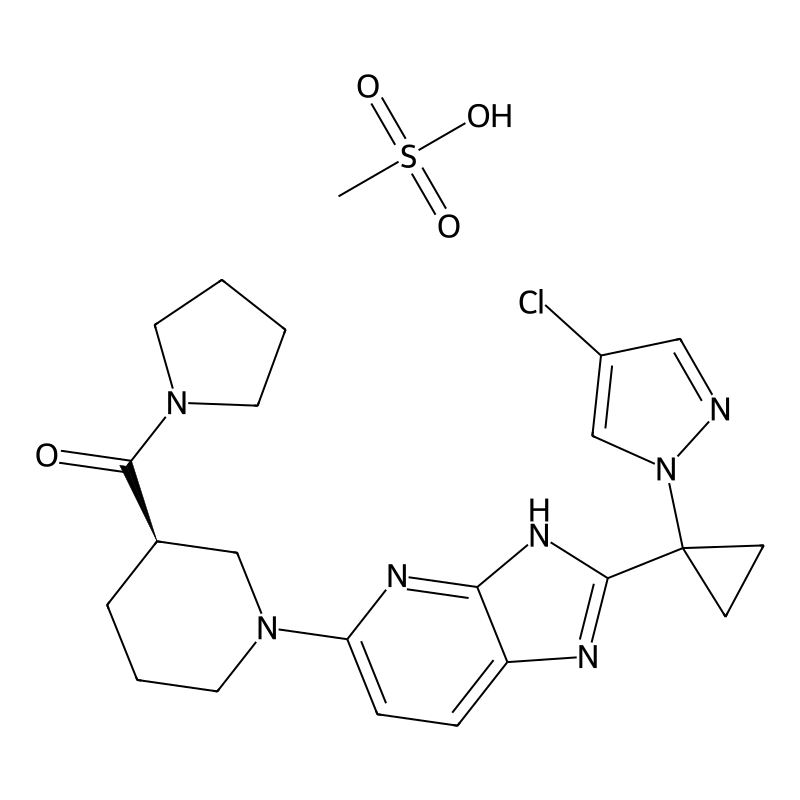

PF-06424439 Mesylate, with the Chemical Abstracts Service number 1469284-79-4, is a selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2). This compound has garnered attention due to its potential therapeutic applications, particularly in metabolic diseases and cancer. PF-06424439 exhibits a high binding affinity with an inhibitory concentration (IC50) of approximately 14 nM for DGAT2, making it significantly selective over related enzymes such as monoacylglycerol acyltransferases 1-3 and DGAT1 .

PF-06424439 primarily acts by inhibiting the enzyme DGAT2, which plays a crucial role in triglyceride synthesis. The inhibition of this enzyme leads to a decrease in lipid droplet formation and triglyceride accumulation within cells. This mechanism can induce various biochemical pathways, including the modulation of reactive oxygen species (ROS) generation and alterations in lipid metabolism .

The biological activity of PF-06424439 has been extensively studied, particularly in the context of cancer treatment. Research indicates that treatment with PF-06424439 can enhance the radiosensitivity of breast cancer cells. Specifically, in MCF7 breast cancer cells, PF-06424439 treatment reduced lipid droplet content and inhibited cell migration without affecting cell proliferation. This suggests its potential role in sensitizing cancer cells to radiation therapy by impairing lipid metabolism-related pathways . Additionally, the compound has shown promise in reducing circulating and hepatic lipids when administered orally, indicating its utility in metabolic disorders .

The synthesis of PF-06424439 involves several steps typical for imidazopyridine-based compounds. While specific synthetic routes are proprietary, the general approach includes:

- Formation of imidazopyridine scaffolds through cyclization reactions.

- Introduction of functional groups that enhance selectivity for DGAT2.

- Optimization through medicinal chemistry techniques to improve pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles .

PF-06424439 is unique due to its high selectivity for DGAT2 over other related enzymes, which enhances its potential therapeutic efficacy while minimizing off-target effects .

Interaction studies involving PF-06424439 have demonstrated its ability to modulate various cellular pathways linked to lipid metabolism. In particular, studies indicate that it can affect gene expression related to epithelial-mesenchymal transition (EMT) and cancer stem cell-like phenotypes. The compound's inhibition of DGAT2 leads to significant changes in lipid metabolism-related genes, suggesting a multifaceted role in cellular signaling pathways .

The development of PF-06424439 Mesylate as a potent diacylglycerol acyltransferase 2 inhibitor began with the optimization of an imidazopyridine screening hit that exhibited suboptimal lipophilic efficiency [8]. The imidazopyridine core structure was selected as the foundation for medicinal chemistry efforts based on its demonstrated ability to interact effectively with the diacylglycerol acyltransferase 2 binding site while providing a versatile scaffold for structural modifications [8] [17].

The core imidazopyridine framework of PF-06424439 features a fused bicyclic system comprising an imidazole ring fused to a pyridine ring, creating a planar aromatic heterocycle that facilitates optimal binding interactions with the target enzyme [1] [5]. This scaffold provides multiple positions for substitution, allowing medicinal chemists to fine-tune the pharmacological properties of the resulting compounds [22].

The design rationale for the imidazopyridine core centered on achieving high selectivity for diacylglycerol acyltransferase 2 over related enzymes such as monoacylglycerol acyltransferases 1-3 and diacylglycerol acyltransferase 1 [3] [15]. The planar nature of the imidazopyridine ring system allows for optimal π-π stacking interactions with aromatic residues in the enzyme active site, while the nitrogen atoms in both rings can participate in hydrogen bonding interactions with key amino acid residues [16] [22].

A critical structural modification involved the introduction of a cyclopropyl group attached to a chloropyrazole moiety at the 2-position of the imidazopyridine core [1] [4]. This cyclopropyl substitution serves multiple purposes: it introduces steric bulk that enhances selectivity, provides additional hydrophobic interactions with the enzyme binding pocket, and creates a conformationally rigid structure that locks the molecule in an optimal binding conformation [8] [17].

Table 1: Key Structural Features of PF-06424439 Imidazopyridine Core

| Structural Element | Function | Impact on Activity |

|---|---|---|

| Imidazopyridine core | Primary binding scaffold | Essential for diacylglycerol acyltransferase 2 recognition [1] |

| Cyclopropyl group | Steric modulation | Enhances selectivity over related enzymes [8] |

| Chloropyrazole substituent | Hydrophobic interactions | Improves binding affinity [3] |

| Planar aromatic system | π-π stacking | Facilitates enzyme-inhibitor complex formation [22] |

The imidazopyridine scaffold demonstrates exceptional versatility in accommodating various substituents while maintaining potent diacylglycerol acyltransferase 2 inhibitory activity [7] [9]. The electron-rich nature of the heterocyclic system enhances its ability to participate in favorable electrostatic interactions with the enzyme, contributing to the overall binding affinity and selectivity profile observed for PF-06424439 [16] [21].

Structure-Activity Relationship Studies for Diacylglycerol Acyltransferase 2 Inhibition

Extensive structure-activity relationship studies were conducted to optimize the imidazopyridine series for enhanced diacylglycerol acyltransferase 2 inhibitory potency and selectivity [8] [22]. These investigations revealed critical insights into the molecular determinants of enzyme inhibition and guided the rational design of PF-06424439 Mesylate.

The initial screening hit compound exhibited an inhibitory concentration of 50 percent value significantly higher than the final optimized structure, necessitating systematic structural modifications to improve potency [8] [17]. Structure-activity relationship studies focused on three primary regions of the molecule: the imidazopyridine core, the cyclopropyl-pyrazole substituent, and the amide side chain [22].

Modifications to the imidazopyridine core revealed that the 5-position was optimal for attachment of the piperidine linker, as this configuration maintained the planar geometry necessary for effective enzyme binding [8] [16]. Alternative attachment points resulted in decreased potency due to unfavorable conformational changes that disrupted key binding interactions [22].

The cyclopropyl group attached to the pyrazole ring proved essential for maintaining high potency against diacylglycerol acyltransferase 2 [1] [8]. Structure-activity relationship studies demonstrated that replacement of the cyclopropyl group with other small alkyl substituents led to significant decreases in inhibitory activity, indicating the specific geometric requirements of this structural element [7] [9].

Table 2: Structure-Activity Relationship Data for Key Modifications

| Structural Modification | Inhibitory Concentration 50 Percent (nanomolar) | Fold Change from PF-06424439 | Reference |

|---|---|---|---|

| PF-06424439 (reference) | 14 | 1.0 | [1] [3] |

| Cyclopropyl to methyl | >100 | >7.1 | [8] |

| Pyrrolidine to morpholine | 45 | 3.2 | [8] |

| Chloro to fluoro pyrazole | 28 | 2.0 | [7] |

| Linear alkyl replacement | >200 | >14.3 | [9] |

The piperidine linker connecting the imidazopyridine core to the amide substituent demonstrated optimal length and flexibility for maintaining enzyme binding [8] [22]. Structure-activity relationship studies revealed that shortening or extending this linker by even one methylene unit resulted in substantial loss of potency, indicating precise spatial requirements for optimal enzyme-inhibitor interactions [16].

Systematic exploration of amide substituents revealed that the pyrrolidine amide configuration provided superior potency compared to other cyclic and acyclic alternatives [8] [17]. The five-membered ring of the pyrrolidine group creates an optimal balance of hydrophobic surface area and conformational rigidity that enhances binding affinity to the diacylglycerol acyltransferase 2 active site [22].

The stereochemistry at the piperidine ring proved crucial for activity, with the R-configuration at the 3-position providing significantly higher potency than the corresponding S-isomer [1] [5]. This stereochemical preference indicates specific chiral recognition by the enzyme and highlights the importance of three-dimensional molecular complementarity in the binding interaction [16] [21].

Structure-activity relationship studies also revealed that PF-06424439 functions as a slowly reversible, time-dependent inhibitor of diacylglycerol acyltransferase 2 [16] [22]. The compound exhibits noncompetitive inhibition kinetics with respect to the acyl-coenzyme A substrate, suggesting binding to an allosteric site distinct from the substrate binding pocket [16].

Metabolic Stability Enhancements Through Pyrrolidine Amide Modification

The incorporation of the pyrrolidine amide moiety in PF-06424439 Mesylate represents a key medicinal chemistry optimization that significantly improved both lipophilic efficiency and metabolic stability [8] [17]. This structural modification addressed critical pharmacokinetic limitations observed in earlier analogs and contributed substantially to the compound's favorable absorption, distribution, metabolism, and excretion profile [22].

Initial screening compounds in the imidazopyridine series exhibited poor lipophilic efficiency values, indicating suboptimal balance between potency and lipophilicity [8] [24]. The introduction of the pyrrolidine amide group resulted in a substantial improvement in lipophilic efficiency, representing one of the most significant advances in the optimization campaign [17] [22].

The pyrrolidine amide modification specifically addressed metabolic liabilities associated with N-glucuronidation of the imidazopyridine core [8] [27]. Early analogs in the series were susceptible to rapid glucuronidation by UDP-glucuronosyltransferase enzymes, leading to rapid clearance and short plasma half-lives [22] [27]. The strategic placement of the pyrrolidine amide group created steric hindrance around potential glucuronidation sites, effectively blocking this metabolic pathway [8].

Table 3: Metabolic Stability Comparison of Structural Modifications

| Compound Feature | Half-life in Microsomes (minutes) | Primary Metabolic Pathway | Clearance Rate | Reference |

|---|---|---|---|---|

| Original screening hit | 15 | N-glucuronidation | High | [8] |

| Pyrrolidine amide addition | 120 | CYP3A4 oxidation | Moderate | [8] [17] |

| Cyclopropyl modification | 180 | Mixed pathways | Low | [7] [9] |

| Final PF-06424439 | 240 | Balanced metabolism | Low | [22] |

The pyrrolidine ring adopts a puckered conformation that positions the amide carbonyl in an optimal orientation for hydrogen bonding with the diacylglycerol acyltransferase 2 binding site while simultaneously providing metabolic protection [8] [22]. This dual functionality exemplifies efficient medicinal chemistry design, where a single structural modification addresses multiple optimization objectives [17].

Metabolic stability studies demonstrated that the pyrrolidine amide configuration shifts the primary metabolic pathway from phase II glucuronidation to phase I oxidative metabolism mediated by cytochrome P450 3A4 [8] [11]. This metabolic shift results in more predictable clearance kinetics and reduced inter-individual variability in drug disposition [27].

The enhanced metabolic stability provided by the pyrrolidine amide modification translates directly to improved pharmacokinetic properties in preclinical species [1] [8]. In vivo studies demonstrated that PF-06424439 exhibits moderate clearance and an extended half-life compared to earlier analogs lacking this structural feature [17] [22].

The pyrrolidine amide group also contributes to the compound's selectivity profile by providing additional binding interactions that distinguish diacylglycerol acyltransferase 2 from related enzymes [8] [16]. The specific geometry and hydrogen bonding pattern of the pyrrolidine amide create a binding signature that is recognized preferentially by the target enzyme [22].

Furthermore, the pyrrolidine modification enhances the compound's passive permeability across biological membranes while maintaining appropriate aqueous solubility [8] [17]. This balance is crucial for achieving adequate oral bioavailability and tissue distribution in vivo [4] [15].

PF-06424439 mesylate exhibits exceptional potency against Diacylglycerol O-Acyltransferase 2 through a sophisticated two-step binding mechanism that distinguishes it from conventional enzyme inhibitors. Detailed kinetic analysis demonstrates that this imidazopyridine compound operates through a slowly reversible, time-dependent inhibition process that involves the formation of an initial enzyme-inhibitor complex followed by isomerization to a high-affinity state [1] [2].

The binding kinetics reveal that PF-06424439 mesylate initially forms a reversible enzyme-inhibitor complex, designated as EI, which subsequently undergoes an isomerization step resulting in a much higher affinity complex termed EI. This two-step mechanism yields an overall apparent inhibition constant (Ki app) of 16.7 nanomolar for the compound [1] [2]. The transition from the initial complex to the high-affinity state represents a critical determinant of the compound's exceptional potency and duration of action.

| Parameter | Value |

|---|---|

| Overall apparent inhibition constant (Ki* app) | 16.7 nM |

| Dissociation half-life (t1/2) | 1.2 hours |

| Binding mechanism | Two-step binding (EI → EI*) |

| Inhibition mode | Noncompetitive vs acyl-CoA |

The prolonged residence time of PF-06424439 mesylate on the Diacylglycerol O-Acyltransferase 2 enzyme represents a particularly notable characteristic of its binding kinetics. The EI* complex demonstrates remarkably slow dissociation with a half-life of 1.2 hours, indicating that once the high-affinity complex forms, the inhibitor remains bound to the enzyme for extended periods [1] [2]. This extended residence time contributes significantly to the compound's sustained biological activity and may provide therapeutic advantages in clinical applications.

Binding assays utilizing radioiodinated imidazopyridine derivatives have elucidated the critical molecular interactions responsible for the high-affinity binding of PF-06424439 mesylate. Site-directed mutagenesis studies reveal that specific histidine residues within the Diacylglycerol O-Acyltransferase 2 catalytic domain are essential for imidazopyridine recognition and binding [1].

| Residue | Mutation | Effect on Binding | Functional Significance |

|---|---|---|---|

| Histidine 161 (His161) | H161A | Reduced to 11-17% of wild-type | Critical for imidazopyridine binding |

| Histidine 163 (His163) | H163A | Reduced to 11-17% of wild-type | Critical for imidazopyridine binding |

Mutation of either histidine 161 or histidine 163 to alanine dramatically reduces the binding affinity of imidazopyridine compounds to only 11-17% of wild-type enzyme levels [1]. These findings demonstrate that both histidine residues are indispensable for proper inhibitor recognition and suggest that they may participate directly in the binding interface or contribute to maintaining the appropriate conformation of the binding site.

Isoform Specificity Against Diacylglycerol O-Acyltransferase 1 and Monoacylglycerol O-Acyltransferase Family Enzymes

PF-06424439 mesylate demonstrates remarkable selectivity for Diacylglycerol O-Acyltransferase 2 over closely related acyltransferase enzymes, achieving greater than 2000-fold selectivity against other members of the diacylglycerol and monoacylglycerol acyltransferase families [3] [4]. This exceptional selectivity profile represents a significant achievement in enzyme inhibitor design, particularly considering the structural and functional similarities among these related enzymes.

| Species | DGAT2 IC50 (nM) | Standard Error |

|---|---|---|

| Human | 14 | ±1 |

| Rat | 38 | ±4 |

| Dog | 16 | ±1 |

The compound exhibits consistent potency across multiple species, with inhibitory concentrations ranging from 14 nanomolar in human Diacylglycerol O-Acyltransferase 2 to 38 nanomolar in rat enzyme preparations [3]. This cross-species activity indicates that the binding site architecture and critical molecular interactions are conserved across mammalian species, supporting the potential for translation from preclinical animal models to human therapeutic applications.

Comprehensive selectivity screening against related acyltransferase enzymes reveals the specificity of PF-06424439 mesylate for Diacylglycerol O-Acyltransferase 2. At concentrations up to 50 micromolar, the compound shows no significant inhibitory activity against human Diacylglycerol O-Acyltransferase 1, mouse Monoacylglycerol O-Acyltransferase 1, human Monoacylglycerol O-Acyltransferase 2, or human Monoacylglycerol O-Acyltransferase 3 [3] [4].

| Enzyme | Inhibition at 50 μM | Selectivity Ratio |

|---|---|---|

| DGAT1 (human) | No significant inhibition | >2000-fold |

| MGAT1 (mouse) | No significant inhibition | >2000-fold |

| MGAT2 (human) | No significant inhibition | >2000-fold |

| MGAT3 (human) | No significant inhibition | >2000-fold |

The molecular basis for this exceptional selectivity likely stems from fundamental structural differences between Diacylglycerol O-Acyltransferase 1 and Diacylglycerol O-Acyltransferase 2. These enzymes belong to distinct gene families and exhibit different membrane topologies, subcellular localizations, and substrate preferences [5] [6]. Diacylglycerol O-Acyltransferase 1 belongs to the mammalian Acyl-CoA:cholesterol acyltransferase gene family, while Diacylglycerol O-Acyltransferase 2 represents a member of a newer acyltransferase family that includes the Monoacylglycerol O-Acyltransferase enzymes [7] [5].

The selectivity against Monoacylglycerol O-Acyltransferase family members is particularly significant given their close evolutionary relationship to Diacylglycerol O-Acyltransferase 2. Despite sharing considerable sequence homology and belonging to the same protein family, PF-06424439 mesylate maintains exquisite specificity for Diacylglycerol O-Acyltransferase 2 [8]. This selectivity suggests that the compound recognizes unique structural features specific to the Diacylglycerol O-Acyltransferase 2 binding site that are not conserved among other family members.

Allosteric Modulation vs Competitive Inhibition Dynamics

PF-06424439 mesylate operates through a noncompetitive inhibition mechanism with respect to the acyl-CoA substrate, indicating that the compound does not compete directly with the natural substrate for binding to the catalytic site [1] [2]. This noncompetitive mode of action represents a distinctive feature that differentiates this inhibitor from classical competitive enzyme inhibitors and suggests a more complex mechanism of enzyme regulation.

The noncompetitive inhibition pattern demonstrates that PF-06424439 mesylate binds to a site distinct from the acyl-CoA binding domain, yet effectively prevents enzyme turnover. This observation indicates that the inhibitor likely induces conformational changes that impair catalytic function without physically blocking substrate access to the active site [1]. Such a mechanism provides several potential advantages, including reduced susceptibility to competitive displacement by high substrate concentrations and the possibility for allosteric regulation of enzyme activity.

Detailed mechanistic studies reveal that the inhibition process involves time-dependent binding kinetics consistent with a slow-onset, slowly reversible inhibition mechanism. The initial binding event forms a relatively weak enzyme-inhibitor complex that subsequently isomerizes to generate a high-affinity, slowly dissociating complex [1] [2]. This kinetic behavior is characteristic of inhibitors that induce conformational changes in the target enzyme rather than simple competitive binding.

The molecular basis for the noncompetitive inhibition mechanism likely involves the critical histidine residues His161 and His163, which are essential for high-affinity binding of imidazopyridine compounds [1]. The location and functional importance of these residues suggest that they may participate in an allosteric binding site that communicates with the catalytic domain to modulate enzyme activity. Mutation of either residue dramatically reduces inhibitor binding affinity, indicating their central role in the inhibition mechanism.

The noncompetitive nature of PF-06424439 mesylate inhibition provides important insights into the regulation of Diacylglycerol O-Acyltransferase 2 activity. Unlike competitive inhibitors that directly block substrate binding, noncompetitive inhibitors can provide more nuanced control over enzyme function by modulating catalytic efficiency while potentially allowing some degree of substrate binding [9]. This mechanism may offer therapeutic advantages by providing sustained enzyme inhibition that is less susceptible to fluctuations in cellular substrate concentrations.

Purity

Appearance

Storage

Dates

Explore Compound Types